(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
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Overview
Description
(2’-(3-Fluorophenyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is an organophosphorus compound that features a binaphthyl backbone with a fluorophenyl substituent and diphenylphosphane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(3-Fluorophenyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated naphthalene in the presence of a palladium catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a similar coupling reaction, using a fluorophenylboronic acid and a halogenated binaphthyl intermediate.
Attachment of Diphenylphosphane Groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2’-(3-Fluorophenyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used in the presence of a base.
Major Products
Scientific Research Applications
(2’-(3-Fluorophenyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of (2’-(3-Fluorophenyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its role as a ligand in catalysis. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The fluorophenyl and diphenylphosphane groups influence the electronic properties of the metal center, enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral diphosphine ligand with high enantioselectivity.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: The enantiomer of BINAP, also used in asymmetric catalysis.
Uniqueness
(2’-(3-Fluorophenyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its performance in specific catalytic applications compared to other similar compounds .
Properties
Molecular Formula |
C38H26FP |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[1-[2-(3-fluorophenyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H26FP/c39-30-15-11-14-29(26-30)35-24-22-27-12-7-9-20-33(27)37(35)38-34-21-10-8-13-28(34)23-25-36(38)40(31-16-3-1-4-17-31)32-18-5-2-6-19-32/h1-26H |
InChI Key |
BMTWCEQHTWFKHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC(=CC=C7)F |
Origin of Product |
United States |
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